
Chrysophanol 1-tetraglucoside
Vue d'ensemble
Description
Chrysophanol 1-tetraglucoside is a naturally occurring anthraquinone glycoside. It is primarily found in certain medicinal plants and is known for its broad-spectrum therapeutic potential. This compound is characterized by its yellow crystalline solid form and is soluble in water and alcohol. This compound has been studied for its various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Chrysophanol 1-tetraglucoside typically involves extraction and purification from natural sources. The compound can be extracted from plants using solvent extraction methods, followed by filtration, concentration, and crystallization to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant materials. The process includes:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.
Filtration and Concentration: Removing impurities and concentrating the extract.
Crystallization: Purifying the compound through crystallization techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Chrysophanol 1-tetraglucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthraquinone structure.
Substitution: Substitution reactions can occur at different positions on the anthraquinone ring
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different pharmacological properties .
Applications De Recherche Scientifique
Biological Activities
1. Anti-Diabetic Effects
Chrysophanol 1-tetraglucoside exhibits significant inhibitory activity against enzymes associated with glucose metabolism. In studies evaluating its effects on protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, it has shown promising results:
- Inhibition of PTP1B : This enzyme plays a crucial role in insulin signaling. This compound demonstrated an IC50 value of 103.89 ± 1.22 µg/mL, indicating moderate inhibitory activity compared to other compounds derived from Cassia species .
- Inhibition of α-Glucosidase : The compound also exhibited an IC50 value of 228.79 ± 0.91 µg/mL against α-glucosidase, which is relevant for managing postprandial blood glucose levels .
These findings suggest that this compound could be utilized as a functional food or supplement for diabetes management.
2. Neuroprotective Properties
Chrysophanol and its derivatives have been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease (AD). The compound has shown efficacy in inhibiting acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are implicated in AD pathology:
- Inhibition of AChE and BACE1 : Studies have reported that chrysophanol derivatives can significantly inhibit these enzymes, suggesting potential use in AD treatment strategies .
3. Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. It has been shown to scavenge reactive oxygen species (ROS) and reduce oxidative stress in various cellular models:
- Oxidative Stress Reduction : Research indicates that chrysophanol can enhance the levels of antioxidants such as superoxide dismutase (SOD) and glutathione (GSH), thereby protecting cells from oxidative damage .
Case Studies
Several studies illustrate the applications and effectiveness of this compound:
- Diabetes Management Study : In a clinical trial involving diabetic patients, supplementation with chrysophanol-rich extracts resulted in significant reductions in fasting blood glucose levels and improved insulin sensitivity compared to placebo groups .
- Neuroprotective Effects Study : A study on animal models showed that administration of chrysophanol derivatives led to improved memory performance on cognitive tests alongside reduced amyloid plaque formation in the brain .
Mécanisme D'action
The mechanism of action of Chrysophanol 1-tetraglucoside involves modulation of various molecular targets and pathways:
NF-κB Pathway: Inhibits the activation of NF-κB, reducing inflammation and cell proliferation.
EGF/mTOR Pathway: Modulates the epidermal growth factor receptor and mammalian target of rapamycin pathways, affecting cell growth and survival.
MAPK Pathway: Influences the mitogen-activated protein kinase pathway, impacting cellular responses to stress and growth signals
Comparaison Avec Des Composés Similaires
Chrysophanol 1-tetraglucoside is structurally similar to other anthraquinones such as:
- Emodin
- Aloe-emodin
- Rhein
- 1,8-Dihydroxyanthraquinone
Uniqueness: this compound is unique due to the presence of a tetraglucoside moiety, which enhances its solubility and bioavailability compared to other anthraquinones. This structural feature also contributes to its distinct pharmacological profile .
Activité Biologique
Chrysophanol 1-tetraglucoside, a glycosylated form of chrysophanol, is an anthraquinone compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of sources.
- Molecular Formula : C₃₉H₅₀O₂₄
- Molecular Weight : 902.80 g/mol
- CAS Number : 120181-08-0
This compound is characterized by its tetraglucoside structure, which enhances its solubility and bioavailability compared to its aglycone counterpart, chrysophanol. This modification is crucial for its pharmacological efficacy.
Pharmacological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity :
- Anti-hypolipidemic Effects :
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Antidiabetic Potential :
The biological activities of this compound are attributed to various mechanisms:
- Inhibition of Enzymes : It acts as an inhibitor of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are implicated in glucose metabolism and insulin signaling .
- Modulation of Signaling Pathways : The compound influences several signaling pathways associated with inflammation and oxidative stress, such as the NF-κB and MAPK pathways .
Case Studies and Research Findings
Several studies have investigated the effects of this compound in various biological models:
- In Vitro Studies : Research has demonstrated that this compound significantly reduces the viability of cancer cell lines (e.g., HCT-116, A549) with IC50 values ranging from 10.5 to 15.8 µg/mL, indicating its potential as an anticancer agent .
- Animal Models : In rodent models, administration of this compound resulted in reduced levels of liver enzymes (ALT and AST), suggesting hepatoprotective effects against chemically induced liver damage .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural identification and purity assessment of chrysophanol 1-tetraglucoside in plant extracts?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for structural confirmation, as demonstrated in microwave-assisted extraction studies of chrysophanol derivatives . For purity, combine nuclear magnetic resonance (NMR) spectroscopy with elemental analysis to verify molecular integrity and rule out glycosidic bond degradation.
Q. How can researchers optimize extraction yields of this compound from natural sources?
- Methodological Answer : Employ response surface methodology (RSM) with Box-Behnken or central composite designs to model variables like solvent polarity, temperature, and extraction time. For example, microwave-assisted extraction (MAE) at 60°C with 70% ethanol achieved a 2.54% yield in rhubarb extracts, validated by ANOVA .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Use crystal violet staining for biofilm inhibition assays (e.g., against Streptococcus suis) and MTT assays for cytotoxicity profiling. Include positive controls like chloramphenicol for antimicrobial studies and validate results with scanning electron microscopy (SEM) to visualize structural disruptions .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be reconciled?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to assess methodological variability, such as differences in solvent systems, cell lines, or biofilm models. For instance, discrepancies in MIC values may arise from strain-specific resistance mechanisms or variations in nanoparticle formulation (e.g., gold-chrysophanol vs. PLGA nanoparticles) .
Q. What experimental designs are effective for elucidating the mechanism of action of this compound in cancer models?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with proteomic analysis to identify pathways like AKT inactivation or cell cycle arrest (G0/G1 phase). Validate findings using siRNA knockdowns in prostate cancer models and correlate results with in vivo tumor regression data .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Document glycosylation reaction conditions (e.g., Koenigs-Knorr method) with precise stoichiometric ratios and purification steps (e.g., column chromatography). Publish full synthetic protocols in supplementary materials, adhering to Beilstein Journal guidelines for experimental transparency .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use ANOVA with post-hoc Tukey tests to compare treatment groups and address heteroscedasticity via log transformation if necessary .
Methodological and Data Analysis Questions
Q. How should researchers address gaps in the literature on this compound’s pharmacokinetics?
- Methodological Answer : Design physiologically based pharmacokinetic (PBPK) models using in vitro ADME data (e.g., Caco-2 permeability, microsomal stability). Cross-validate with in vivo rodent studies, sampling plasma at timed intervals post-administration .
Q. What strategies mitigate bias in meta-analyses of this compound’s therapeutic potential?
- Methodological Answer : Follow PRISMA-P guidelines for protocol registration, assess publication bias via funnel plots, and apply GRADE criteria to evaluate evidence quality. Exclude studies with incomplete characterization of the compound (e.g., missing NMR data) .
Q. How can contradictory results in this compound’s antioxidant vs. pro-oxidant effects be resolved?
- Methodological Answer : Perform redox profiling using electron paramagnetic resonance (EPR) to detect free radical scavenging. Contextualize findings with cell-type-specific ROS assays (e.g., DCFH-DA in cancer vs. normal cells) and correlate with intracellular glutathione levels .
Q. Guidance for Academic Writing and Reproducibility
- Data Presentation : Tabulate LC-MS/MS parameters (e.g., ionization mode, collision energy) and NMR chemical shifts in supplementary files. Use SI units and IUPAC nomenclature .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo and sharing code for computational analyses .
Propriétés
IUPAC Name |
1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGIPJXDFYVNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chrysophanol 1-tetraglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120181-08-0 | |
Record name | Chrysophanol 1-tetraglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
288 - 290 °C | |
Record name | Chrysophanol 1-tetraglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.